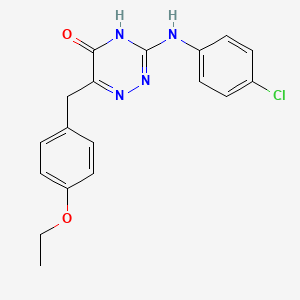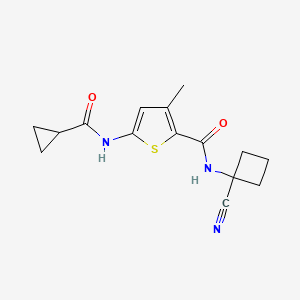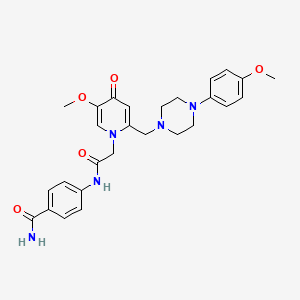
4-butoxy-N-(4-(N-(4-methylpyrimidin-2-yl)sulfamoyl)phenyl)benzamide
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
4-butoxy-N-(4-(N-(4-methylpyrimidin-2-yl)sulfamoyl)phenyl)benzamide, also known as MPB, is a chemical compound used in scientific research for its potential as a therapeutic agent. MPB is a sulfonamide derivative that has been shown to have anti-inflammatory properties and is being investigated for its potential use in the treatment of various diseases, including cancer.
Wissenschaftliche Forschungsanwendungen
Sure! Here is a comprehensive analysis of the scientific research applications of 4-butoxy-N-(4-(N-(4-methylpyrimidin-2-yl)sulfamoyl)phenyl)benzamide:
Antimicrobial Agents
This compound has shown potential as an antimicrobial agent. Its structure allows it to interact with bacterial cell walls, disrupting their integrity and leading to cell death. Research has indicated that derivatives of this compound can be effective against a range of Gram-positive and Gram-negative bacteria, making it a candidate for developing new antibiotics .
Anticancer Research
The compound’s ability to inhibit certain enzymes and pathways involved in cell proliferation makes it a promising candidate for anticancer research. Studies have demonstrated its efficacy in reducing the growth of various cancer cell lines, including breast and prostate cancer cells . Its mechanism involves the inhibition of DNA synthesis and induction of apoptosis in cancer cells.
Anti-inflammatory Applications
4-butoxy-N-(4-(N-(4-methylpyrimidin-2-yl)sulfamoyl)phenyl)benzamide has been investigated for its anti-inflammatory properties. It can inhibit the production of pro-inflammatory cytokines and reduce inflammation in various models. This makes it a potential therapeutic agent for treating inflammatory diseases such as rheumatoid arthritis and inflammatory bowel disease .
Enzyme Inhibition Studies
This compound has been used in studies focusing on enzyme inhibition. Its structure allows it to bind to the active sites of various enzymes, inhibiting their activity. This property is particularly useful in the study of enzymes involved in metabolic pathways and disease processes, providing insights into enzyme function and potential therapeutic targets .
Pharmacokinetic Studies
Due to its unique chemical structure, this compound is also used in pharmacokinetic studies to understand its absorption, distribution, metabolism, and excretion (ADME) properties. These studies help in determining the compound’s bioavailability and potential as a drug candidate .
Molecular Docking and Modeling
The compound is frequently used in molecular docking and modeling studies to predict its interaction with various biological targets. These studies help in understanding the binding affinity and specificity of the compound towards different proteins and enzymes, aiding in the design of more effective drugs .
Drug Delivery Systems
Research has explored the use of this compound in drug delivery systems. Its chemical properties make it suitable for encapsulation in various delivery vehicles, such as liposomes and nanoparticles, enhancing the delivery and efficacy of therapeutic agents .
Neuroprotective Agents
Preliminary studies suggest that this compound may have neuroprotective effects. It can protect neuronal cells from oxidative stress and apoptosis, making it a potential candidate for treating neurodegenerative diseases such as Alzheimer’s and Parkinson’s disease .
Eigenschaften
IUPAC Name |
4-butoxy-N-[4-[(4-methylpyrimidin-2-yl)sulfamoyl]phenyl]benzamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C22H24N4O4S/c1-3-4-15-30-19-9-5-17(6-10-19)21(27)25-18-7-11-20(12-8-18)31(28,29)26-22-23-14-13-16(2)24-22/h5-14H,3-4,15H2,1-2H3,(H,25,27)(H,23,24,26) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ZXBHBLZNAWSDHZ-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCCOC1=CC=C(C=C1)C(=O)NC2=CC=C(C=C2)S(=O)(=O)NC3=NC=CC(=N3)C |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C22H24N4O4S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
440.5 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
4-butoxy-N-(4-(N-(4-methylpyrimidin-2-yl)sulfamoyl)phenyl)benzamide | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


![4-[3-(1,3-Benzodioxol-5-yl)-1,2,4-oxadiazol-5-yl]-1-(3,4-dimethoxyphenyl)-2-pyrrolidinone](/img/structure/B2731339.png)

![N-Benzyl-N-methyl-1-(3-pyridin-3-yl-[1,2,4]triazolo[4,3-b]pyridazin-6-yl)azetidin-3-amine](/img/structure/B2731343.png)
![2-[3-Chloro-5-(trifluoromethyl)-2-pyridinyl]-3-(methoxyimino)propanenitrile](/img/structure/B2731346.png)
![6-chloro-N-[(furan-2-yl)methyl]-N-(pyridin-2-yl)pyridine-3-sulfonamide](/img/structure/B2731347.png)
![N-[[5-[2-(3,4-dihydro-2H-quinolin-1-yl)-2-oxoethyl]sulfanyl-4-(2,3-dimethylphenyl)-1,2,4-triazol-3-yl]methyl]thiophene-2-carboxamide](/img/structure/B2731350.png)
![4-tert-butyl-N-[4-methoxy-3-(2-oxopyrrolidin-1-yl)phenyl]benzamide](/img/structure/B2731351.png)





![N-[2-methoxy-4-[3-methoxy-4-[(5-nitrothiophene-2-carbonyl)amino]phenyl]phenyl]-5-nitrothiophene-2-carboxamide](/img/structure/B2731360.png)